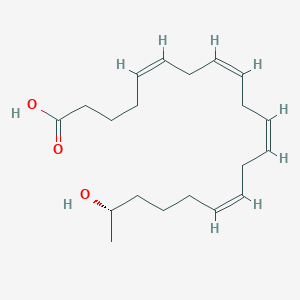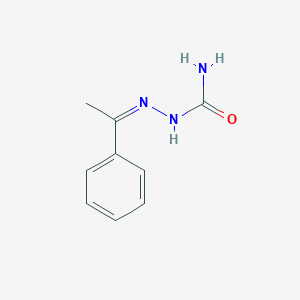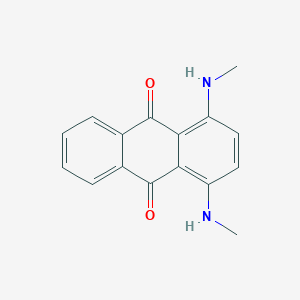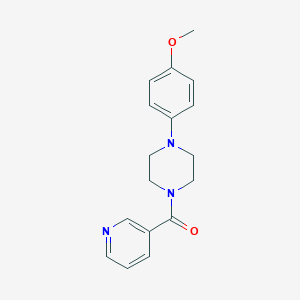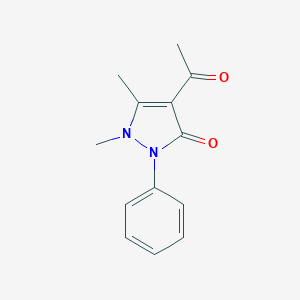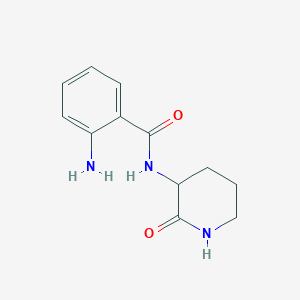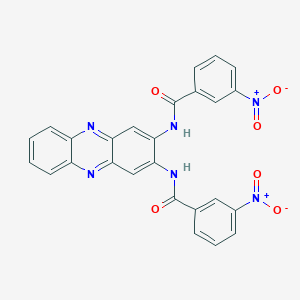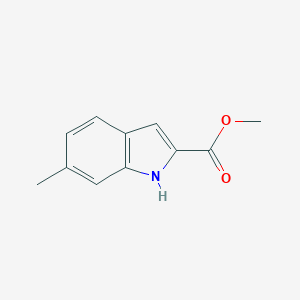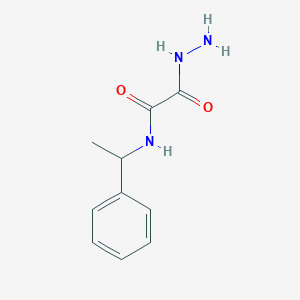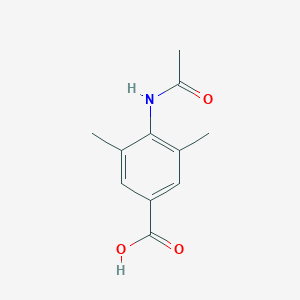
4-(Acetylamino)-3,5-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-3,5-dimethylbenzoic acid, commonly known as Acetaminosalol, is a chemical compound that has been studied extensively for its potential applications in various fields. This compound has been synthesized using different methods and has been tested for its biochemical and physiological effects.
作用機序
The mechanism of action of Acetaminosalol is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, Acetaminosalol may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Acetaminosalol has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anticancer activity in vitro. However, the exact biochemical and physiological effects of Acetaminosalol are still being studied.
実験室実験の利点と制限
One advantage of Acetaminosalol is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on Acetaminosalol. One direction is to study its potential use as a prodrug for salicylic acid in the treatment of inflammatory diseases. Another direction is to study its potential use as a herbicide and fungicide in agriculture. Additionally, further studies are needed to understand the mechanism of action of Acetaminosalol and its potential applications in material science.
合成法
Acetaminosalol can be synthesized using different methods, including the reaction of salicylic acid with acetic anhydride and dimethylamine. The reaction mixture is heated under reflux, and the product is obtained after purification. Another method involves the reaction of salicylic acid with acetic anhydride and dimethylamine hydrochloride in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions and the purification method used.
科学的研究の応用
Acetaminosalol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been tested for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in cancer treatment and as a prodrug for salicylic acid. In agriculture, Acetaminosalol has been tested for its potential use as a herbicide and fungicide. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials.
特性
CAS番号 |
91133-39-0 |
|---|---|
製品名 |
4-(Acetylamino)-3,5-dimethylbenzoic acid |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
4-acetamido-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(11(14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChIキー |
MLDROYFTXVEVOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O |
その他のCAS番号 |
91133-39-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





